molecular formula C11H16N2O2 B11798056 Methyl 5-methyl-6-(propylamino)nicotinate

Methyl 5-methyl-6-(propylamino)nicotinate

Cat. No.: B11798056
M. Wt: 208.26 g/mol
InChI Key: KUWZSTMQEXFCOO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-(propylamino)nicotinate is an organic compound belonging to the class of nicotinates It is a derivative of nicotinic acid, featuring a methyl ester group at the carboxyl position and a propylamino group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(propylamino)nicotinate typically involves the esterification of 5-methyl-6-(propylamino)nicotinic acid. One common method includes the following steps:

    Esterification Reaction: 5-methyl-6-(propylamino)nicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to form the methyl ester.

    Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is further purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves:

    Continuous Esterification: The reactants are continuously fed into a flow reactor where the esterification takes place under controlled temperature and pressure.

    Automated Purification: The product is continuously extracted and purified using automated systems, ensuring consistent quality and high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(propylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-6-(propylamino)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(propylamino)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the propylamino group.

    Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.

    Nicotinamide: The amide derivative of nicotinic acid.

Uniqueness

Methyl 5-methyl-6-(propylamino)nicotinate is unique due to the presence of both a methyl ester and a propylamino group, which confer distinct chemical properties and biological activities. This combination makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 5-methyl-6-(propylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-4-5-12-10-8(2)6-9(7-13-10)11(14)15-3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

KUWZSTMQEXFCOO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1C)C(=O)OC

Origin of Product

United States

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